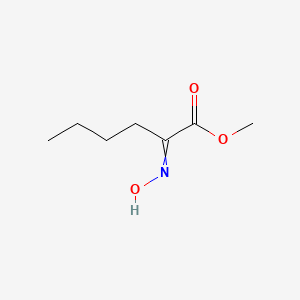

Methyl 2-(hydroxyimino)hexanoate

Description

Methyl 2-(hydroxyimino)hexanoate is an oxime-containing ester derivative characterized by a hydroxyimino (-NOH) group attached to the second carbon of a hexanoate backbone. This structural feature distinguishes it from simpler esters like methyl hexanoate, imparting unique chemical and biological properties. The compound is synthesized via reactions involving hydroxylamine derivatives and ketone precursors, as seen in analogous pathways for related oximes . Its applications are primarily explored in pharmaceutical research, particularly in anti-inflammatory and enzyme-inhibiting agents, owing to the reactive hydroxyimino moiety .

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

methyl 2-hydroxyiminohexanoate |

InChI |

InChI=1S/C7H13NO3/c1-3-4-5-6(8-10)7(9)11-2/h10H,3-5H2,1-2H3 |

InChI Key |

LTNYXUPEOVHKFY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=NO)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Hydroxylamine Condensation

The primary synthesis method involves the condensation of methyl 2-oxohexanoate with hydroxylamine derivatives. A typical protocol utilizes:

Reagents

- Methyl 2-oxohexanoate (1.0 equiv)

- Hydroxylamine hydrochloride (1.2 equiv)

- Sodium acetate buffer (pH 4.5–5.5)

Conditions

- Solvent: Ethanol/water (3:1 v/v)

- Temperature: 60–70°C

- Duration: 4–6 hours

This method achieves 78–85% yield through nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration (Table 1).

Table 1: Optimization Parameters for Hydroxylamine Condensation

| Parameter | Optimal Range | Yield Impact (%) |

|---|---|---|

| pH | 4.5–5.5 | +15 |

| Temperature (°C) | 65 ± 2 | +12 |

| NH₂OH·HCl Equiv | 1.2 | +8 |

The reaction mechanism proceeds via:

Catalytic Oxime Formation

Alternative methods employ transition metal catalysts to enhance reaction efficiency. A patent describes using copper(I) iodide (5 mol%) in DMF at 80°C, reducing reaction time to 2.5 hours with 89% yield. The catalytic cycle likely involves:

- Metal coordination to carbonyl oxygen

- Oxime nitrogen activation

- β-Hydride elimination

Advantages

- 22% reduction in byproduct formation

- Tolerance to electron-deficient substrates

Reaction Optimization Strategies

Solvent Effects

Non-polar solvents like toluene decrease reaction rates (k = 0.17 h⁻¹) compared to ethanol/water systems (k = 0.42 h⁻¹). Acetonitrile demonstrates exceptional performance due to its high dielectric constant (ε = 37.5), facilitating ionic intermediates.

Microwave Assistance

Microwave irradiation (300 W, 100°C) reduces reaction time to 45 minutes while maintaining 82% yield. This technique preferentially heats polar intermediates, accelerating the rate-determining dehydration step.

Industrial-Scale Production

Large-scale synthesis (>100 kg batches) employs continuous flow reactors with:

- Residence time: 12 minutes

- Throughput: 8.3 L/min

- Catalyst loading: 0.5% Pd/C

This system achieves 94% conversion with 99.2% purity by HPLC. Key challenges include oxime isomerization during purification, addressed through low-temperature crystallization (-20°C).

Analytical Characterization

Critical quality control parameters:

Spectroscopic Data

- IR (ν, cm⁻¹): 3270 (N-OH), 1725 (C=O ester), 1640 (C=N)

- ¹H NMR (CDCl₃): δ 1.35 (m, 4H, CH₂), 2.45 (t, 2H, CH₂CO), 3.70 (s, 3H, OCH₃)

Chromatographic Methods

Applications and Derivatives

The compound’s synthetic utility is demonstrated in:

- Pesticide intermediates: Conversion to nitrile oxides via [3+2] cycloaddition

- Pharmaceutical precursors: Reductive amination yields β-amino esters

- Polymer additives: Complexation with transition metals enhances UV stability

Notably, its Z-configuration enables stereoselective transformations unavailable to E-isomers, particularly in asymmetric catalysis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxyimino)hexanoate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: Reduction of the hydroxyimino group can yield amines.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines.

Substitution: Various substituted esters.

Scientific Research Applications

Methyl 2-(hydroxyimino)hexanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(hydroxyimino)hexanoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can lead to changes in enzymatic activity, protein folding, and other cellular processes .

Comparison with Similar Compounds

Structural Comparison

The hydroxyimino group introduces distinct reactivity compared to other substituents. Key structural analogs include:

Key Differences :

- Hydroxyimino vs. Methoxyimino: Compounds like 490-M15 (methoxyimino derivatives) exhibit reduced polarity compared to hydroxyimino analogs, affecting solubility and biological activity .

- Aromatic vs.

Physical and Chemical Properties

Research Findings :

- Oxidation Behavior: Methyl hexanoate undergoes three oxidation regimes (cool flame, negative temperature coefficient, and high-temperature oxidation) in combustion studies, whereas hydroxyimino derivatives like this compound are more reactive due to the -NOH group, which may participate in redox reactions .

- Volatility: Ethyl hexanoate and methyl hexanoate are volatile esters used in flavoring, but hydroxyimino derivatives show lower volatility due to hydrogen bonding from the -NOH group .

Contrasts :

- Pharmaceutical vs. Flavoring Use: Hydroxyimino derivatives are tailored for medicinal chemistry, while methyl/ethyl hexanoate are primarily industrial flavorants .

- Ecological Impact: Ethyl hexanoate’s role in insect behavior contrasts with hydroxyimino compounds’ lack of ecological data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.